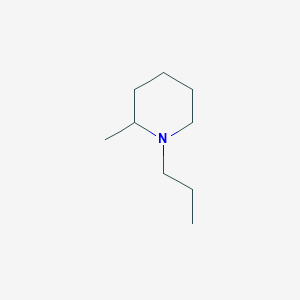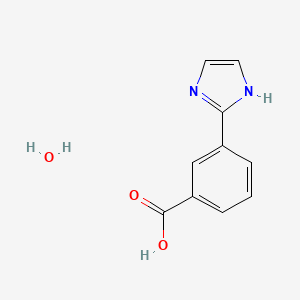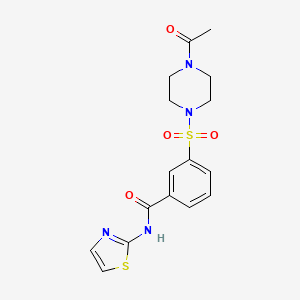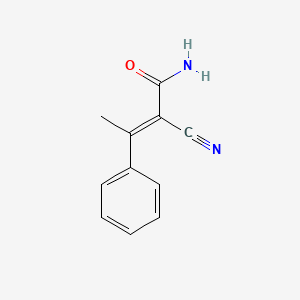![molecular formula C13H9F3N2O B2364452 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411274-59-2](/img/structure/B2364452.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFB belongs to the class of alkynes and is a derivative of but-2-ynamide.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are crucial for the function of many biological processes. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits tumor growth in mice.
Advantages and Limitations for Lab Experiments
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has some limitations, including its limited solubility in water and its potential reactivity with certain functional groups.
Future Directions
There are several future directions for the research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a building block in the synthesis of new organic compounds, including polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Conclusion
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Synthesis Methods
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification through column chromatography.
Scientific Research Applications
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
properties
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c1-2-4-11(19)18-12(13(14,15)16)10-6-3-5-9(7-10)8-17/h3,5-7,12H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCANBKQJQFJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)



![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)


![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)